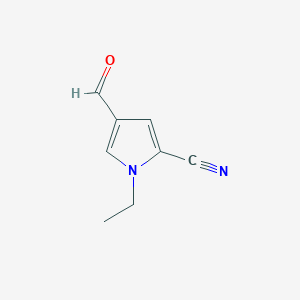

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-formylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZTGAMMGYNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the strategic considerations behind a plausible multi-step synthesis, beginning with the N-alkylation of a suitable pyrrole precursor, followed by cyanation and a regioselective formylation. Each section delves into the mechanistic underpinnings of the reactions, offering field-proven insights into optimizing reaction conditions and overcoming potential synthetic challenges. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow are provided to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The unique electronic properties of the pyrrole ring, coupled with the diverse functionalities that can be introduced at various positions, make these heterocycles privileged structures in drug discovery. Specifically, the presence of cyano and formyl groups on the pyrrole core, as in 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, offers a rich platform for further chemical elaboration. The nitrile group can be transformed into amines, carboxylic acids, or tetrazoles, while the aldehyde functionality serves as a handle for condensation reactions, reductive aminations, and the construction of more complex molecular architectures.

This guide focuses on a logical and efficient synthetic strategy to access this valuable intermediate, emphasizing the principles of regioselectivity and functional group compatibility that are paramount in modern organic synthesis.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, suggests a convergent approach. The core strategy involves the sequential introduction of the ethyl, cyano, and formyl groups onto a pyrrole backbone.

Caption: Retrosynthetic pathway for the target molecule.

This step-wise functionalization allows for precise control over the substitution pattern. The proposed forward synthesis, therefore, commences with the N-ethylation of pyrrole, followed by cyanation at the C2 position, and culminating in a regioselective formylation at the C4 position.

Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrrole

The introduction of an ethyl group onto the nitrogen atom of the pyrrole ring is the initial and crucial step. This is typically achieved via N-alkylation, a reaction that leverages the moderate acidity of the N-H proton (pKa ≈ 17.5).[2]

Mechanism and Rationale:

Deprotonation of pyrrole with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, generates the pyrrolide anion.[2] This highly nucleophilic anion then readily undergoes an SN2 reaction with an ethylating agent, like ethyl iodide or ethyl bromide, to furnish 1-ethyl-1H-pyrrole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

Caption: N-Alkylation of pyrrole.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease.

-

The mixture is cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 1-ethyl-1H-pyrrole as a colorless liquid.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₆H₉N | [3] |

| Molecular Weight | 95.14 g/mol | [3] |

| Boiling Point | 129-131 °C | [2] |

| Expected Yield | 70-85% | - |

Step 2: Synthesis of 1-Ethyl-1H-pyrrole-2-carbonitrile

With the N-ethylated pyrrole in hand, the next step is the introduction of a nitrile group, preferentially at the electron-rich C2 position. Several methods exist for the cyanation of pyrroles. A common and effective method involves the conversion of an aldehyde to a nitrile via an oxime intermediate. Therefore, a preliminary formylation at the C2 position is required.

Sub-step 2a: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[4][5] For 1-substituted pyrroles, formylation predominantly occurs at the C2 position due to the directing effect of the nitrogen atom.[5][6][7]

Mechanism and Rationale:

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.

Caption: Vilsmeier-Haack formylation at C2.

Experimental Protocol:

-

To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring.[8]

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-ethyl-1H-pyrrole (1.0 equivalent) in anhydrous DMF is then added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is heated to 60-70 °C for 2-3 hours.

-

The reaction is cooled to room temperature and poured onto crushed ice.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude 1-ethyl-1H-pyrrole-2-carbaldehyde is purified by column chromatography on silica gel.

Sub-step 2b: Conversion of Aldehyde to Nitrile

The conversion of the 2-formyl group to a 2-carbonitrile can be efficiently achieved in a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.[9]

Mechanism and Rationale:

The aldehyde first reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.[9] The subsequent dehydration of the oxime, often facilitated by reagents like acetic anhydride, phosphorus oxychloride, or thionyl chloride, yields the nitrile.[9][10]

Experimental Protocol:

-

A mixture of 1-ethyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium acetate trihydrate (1.1 equivalents) in water is stirred at room temperature.[9]

-

After stirring for 20 minutes, the mixture is allowed to stand overnight to precipitate the oxime.[9]

-

The precipitated oxime is collected by filtration and dried.

-

The dried oxime is then refluxed in acetic anhydride (excess) for 20-30 minutes.[9]

-

After cooling to room temperature, the reaction mixture is poured into ice water and stirred for 2 hours.[9]

-

The mixture is neutralized with sodium carbonate and extracted with diethyl ether.[9]

-

The combined ether layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[9]

-

The resulting residue is purified by vacuum distillation to give 1-ethyl-1H-pyrrole-2-carbonitrile.[9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₂ | - |

| Molecular Weight | 120.15 g/mol | - |

| Expected Yield (from aldehyde) | ~73% | [9] |

Step 3: Synthesis of 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile

The final step is the regioselective introduction of a formyl group at the C4 position of 1-ethyl-1H-pyrrole-2-carbonitrile. This is another application of the Vilsmeier-Haack reaction.

Mechanism and Rationale:

The C2 position is now blocked by the cyano group. The C5 position is sterically hindered by the adjacent N-ethyl group. The cyano group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution, particularly at the adjacent C3 position. Consequently, the electrophilic Vilsmeier reagent will preferentially attack the most electronically favorable and sterically accessible position, which is C4.

Caption: Regioselective Vilsmeier-Haack formylation at C4.

Experimental Protocol:

-

In a procedure analogous to Sub-step 2a, the Vilsmeier reagent is prepared from anhydrous DMF and POCl₃ at 0 °C.

-

A solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) is added dropwise to the pre-formed Vilsmeier reagent.

-

Due to the deactivating effect of the cyano group, more forcing conditions may be required. The reaction mixture is heated at reflux for an extended period (e.g., 1-4 hours), with progress monitored by TLC.[11]

-

Work-up is performed by cooling the mixture, pouring it onto ice, and neutralizing with a base (e.g., 50% aqueous KOH or sodium acetate solution).[11]

-

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic phases are washed, dried, and concentrated.

-

The final product, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, is purified by column chromatography or recrystallization.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [12] |

| Molecular Weight | 148.16 g/mol | [12] |

| Appearance | Solid | [13] |

| Expected Yield | Moderate to good | - |

Conclusion and Future Perspectives

This guide has outlined a robust and logical synthetic route to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. The strategy relies on a sequence of well-established and reliable transformations: N-alkylation, Vilsmeier-Haack formylation, conversion of the aldehyde to a nitrile, and a final regioselective Vilsmeier-Haack formylation. The rationale behind the regioselectivity of the formylation steps, governed by both electronic and steric factors, has been explained. The provided protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific experimental outcomes.

The availability of this trisubstituted pyrrole derivative opens up numerous avenues for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Its versatile functional groups make it an ideal scaffold for library synthesis and the exploration of new chemical space.

References

-

Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (2025). Scribd. Available from: [Link]

-

Clifford, D. P., & Wright, G. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 13, 1579-1581. Available from: [Link]

-

Rajput, P. R., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available from: [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available from: [Link]

-

PubChem. (n.d.). 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Pyrrole. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 1-ethylpyrrole-2-carbonitrile. Available from: [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Available from: [Link]

-

The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. (2025). Tejman. Available from: [Link]

- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical properties of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

This document provides a comprehensive technical overview of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a molecule of significant interest in contemporary synthetic and medicinal chemistry. As direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to project its physicochemical properties, propose a robust synthetic pathway, and discuss its potential reactivity and applications. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis and utilization.

Molecular Structure and Predicted Physicochemical Properties

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a trisubstituted pyrrole derivative featuring an N-ethyl group, a C2-carbonitrile, and a C4-formyl group. The unique electronic interplay between the electron-withdrawing nitrile and formyl groups, and the electron-donating nature of the pyrrole ring and the N-ethyl group, dictates its chemical behavior.

Structural Analysis

The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are strategically positioned to influence the ring's electron density and reactivity. The N-ethyl group enhances the nucleophilicity of the pyrrole ring compared to its N-unsubstituted counterpart. Conversely, the carbonitrile and formyl groups are strong electron-withdrawing groups, which decrease the electron density of the pyrrole ring, particularly at the C3 and C5 positions, making them less susceptible to electrophilic attack.

Diagram 1: Chemical Structure and Functional Groups

Caption: Structure of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on analysis of structurally similar compounds and computational models.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Likely a white to pale yellow solid | Pyrrole derivatives are often crystalline solids at room temperature. The extended conjugation may impart a slight color. |

| Melting Point | 100-150 °C | The presence of polar functional groups (nitrile and formyl) and the planar pyrrole ring will likely lead to a relatively high melting point due to strong intermolecular dipole-dipole interactions and potential for crystal packing. |

| Boiling Point | > 300 °C (decomposes) | Expected to be high due to its polarity and molecular weight. Decomposition at high temperatures is common for such functionalized heterocycles. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The ethyl group provides some lipophilicity, but the polar nitrile and formyl groups will dominate, favoring solubility in polar organic solvents. |

| pKa | Pyrrole NH acidity is not applicable due to N-ethylation. The pyrrole ring is weakly basic. | The electron-withdrawing groups will decrease the basicity of the pyrrole nitrogen. |

| LogP | 1.0 - 2.0 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates. |

Proposed Synthesis Protocol

A plausible and efficient synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrrole chemistry.

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile (Precursor)

This precursor can be synthesized via several routes. A common method involves the N-ethylation of pyrrole followed by cyanation. An alternative, and often more regioselective, approach is to build the substituted pyrrole ring.

-

N-Ethylation of a suitable pyrrole precursor: A starting material such as 2-cyanopyrrole can be N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like sodium hydride in an aprotic polar solvent such as DMF or THF.

-

Justification: This is a standard Williamson ether-like synthesis adapted for N-alkylation of heterocycles. The strong base deprotonates the pyrrole nitrogen, creating a nucleophilic anion that readily attacks the ethylating agent.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.

-

Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).

-

Formylation Reaction: A solution of 1-ethyl-1H-pyrrole-2-carbonitrile in DMF is added dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Justification: The electron-withdrawing cyano group at the C2 position deactivates the adjacent C3 position towards electrophilic substitution. The N-ethyl group is an activating group. The combined electronic effects favor electrophilic attack at the C4 and C5 positions. The C4 position is generally less sterically hindered, making it the preferred site of formylation.

-

-

Hydrolysis and Product Isolation: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The precipitated product is then collected by filtration, washed with water, and dried.

-

Purification: The crude 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Reactivity and Potential Applications

The presence of three distinct functional moieties—the pyrrole ring, the formyl group, and the nitrile group—endows 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile with a rich and versatile chemical reactivity.

Diagram 3: Reactivity Map

Caption: Potential reaction pathways for the title compound.

Reactivity at the Formyl Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the formation of amides and esters.

-

Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved using mild reducing agents like sodium borohydride.

-

Reductive Amination: The formyl group is an excellent handle for introducing nitrogen-containing substituents through reductive amination, a cornerstone reaction in medicinal chemistry for building libraries of bioactive compounds.

-

Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend carbon chains.

Reactivity at the Nitrile Group

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.

-

Reduction: The nitrile can be reduced to a primary amine, another valuable functional group for derivatization.

-

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.

Reactivity of the Pyrrole Ring

-

Further Electrophilic Substitution: While the two electron-withdrawing groups deactivate the ring, the C5 position remains a potential site for further electrophilic substitution, such as halogenation.

Potential Applications

Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science. Given its array of functional groups, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a promising building block for:

-

Drug Discovery: The molecule can serve as a core structure for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The different functional groups allow for the systematic exploration of the structure-activity relationship (SAR).

-

Agrochemicals: Pyrrole derivatives have found applications as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Organic Electronics: The conjugated π-system of the pyrrole ring, which can be extended through reactions at the formyl group, makes this compound a potential precursor for organic dyes, sensors, and semiconductors.

Conclusion

While 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is not a widely documented compound, its synthesis is achievable through established chemical transformations. Its predicted physicochemical properties and rich chemical reactivity make it a highly attractive and versatile building block for a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers to embark on the synthesis and exploration of this promising molecule.

References

As this guide is based on established principles and analogous compounds due to the lack of direct literature on the specific title compound, the references provided are to authoritative sources on the key reactions and compound classes discussed.

-

**Van Leusen, D., & van Leusen, A. M. (2001). Tosylmethyl isocyanide (TosMIC). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

-

**Jones, G. B. (2001). Vilsmeier-Haack Reaction. In Organic Syntheses. John Wiley & Sons, Inc. [Link]

-

**Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

-

**Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

An In-depth Technical Guide to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast landscape of pyrrole derivatives, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile stands out as a key intermediate, offering a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a strategic building block in modern drug discovery.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile | [2] |

| CAS Number | 1268334-86-6 | [2] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Canonical SMILES | CCN1C=C(C=C1C#N)C=O | [2] |

| InChI Key | NCJZTGAMMGYNHT-UHFFFAOYSA-N | [2] |

Synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile: A Two-Step Approach

The synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is logically approached in two sequential stages: the initial construction of the N-ethylated pyrrole-2-carbonitrile core, followed by the regioselective introduction of the formyl group at the C4 position.

Step 1: Synthesis of the Precursor, 1-ethyl-1H-pyrrole-2-carbonitrile

While various methods exist for the synthesis of pyrrole-2-carbonitriles, a common and scalable approach involves the reaction of an N-substituted pyrrole with a cyanating agent. A well-documented method for the synthesis of similar pyrrole-2-carbonitriles, such as the 1-methyl analogue, utilizes chlorosulfonyl isocyanate, which can be adapted for the ethyl-substituted variant.[3]

Step 2: Vilsmeier-Haack Formylation for Regioselective C4-Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring is influenced by both electronic and steric factors. For N-substituted pyrroles, electrophilic substitution generally occurs at the C2 or C5 positions due to the electron-donating nature of the nitrogen atom. However, when the C2 position is already substituted, as in the case of 1-ethyl-1H-pyrrole-2-carbonitrile, the formylation is directed to other available positions on the ring. The presence of the electron-withdrawing nitrile group at C2 deactivates the adjacent C3 position, thereby favoring formylation at the C4 or C5 position. Steric hindrance from the N-ethyl group can influence the ratio of C4 to C5 formylation, with substitution at the less hindered C4 position often being favored.

This protocol is based on established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.

Materials:

-

1-ethyl-1H-pyrrole-2-carbonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously until the effervescence ceases and the pH is alkaline.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is limited, the following table summarizes key computed and expected properties. Researchers should confirm the identity and purity of the synthesized compound using standard analytical techniques.

| Property | Value/Expected Value | Source/Method |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 | [2] |

| Appearance | Expected to be a solid | [7] |

| ¹H NMR | Expected signals for ethyl protons, two distinct pyrrole ring protons, and an aldehyde proton. | Standard Spectroscopic Prediction |

| ¹³C NMR | Expected signals for ethyl carbons, four distinct pyrrole ring carbons, a nitrile carbon, and a carbonyl carbon. | Standard Spectroscopic Prediction |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 148. | [8] (for a similar compound) |

| Infrared (IR) Spectroscopy | Characteristic absorption bands expected for C≡N (nitrile), C=O (aldehyde), and C-H stretches. | Standard Spectroscopic Prediction |

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

The strategic placement of the nitrile, formyl, and N-ethyl groups on the pyrrole scaffold makes 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile a highly valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Role as a Pharmacophore in Kinase Inhibition

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole core of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can serve as a scaffold that mimics the purine ring of ATP, the natural substrate for kinases. The substituents on the pyrrole ring can be elaborated to interact with specific amino acid residues in the ATP-binding pocket of a target kinase, thereby leading to potent and selective inhibition.

The formyl group is a particularly useful synthetic handle. It can undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains, which can form key hydrogen bonds with the kinase hinge region.

-

Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds for further functionalization.

-

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

The nitrile group can also be a key pharmacophoric element, participating in hydrogen bonding or dipole-dipole interactions within the kinase active site. Alternatively, it can be hydrolyzed to a carboxylic acid or reduced to an amine to provide additional points for molecular diversification.

Illustrative Synthetic Utility in Kinase Inhibitor Scaffolds

Pyrrolo[2,3-d]pyrimidines are a prominent class of kinase inhibitors, and their synthesis often involves intermediates with functionalities similar to those present in 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. For instance, the formyl group can be a precursor to the C4-amino group that is crucial for the activity of many pyrrolopyrimidine-based inhibitors of kinases such as Lck, VEGFR-2, and EGFR.[9]

The following diagram illustrates a generalized synthetic workflow where a substituted 4-formyl-pyrrole-2-carbonitrile can be a key starting material for the construction of a pyrrolopyrimidine kinase inhibitor core.

Caption: Generalized workflow for kinase inhibitor synthesis.

Safety and Handling

As with all chemical reagents, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the synthetic handles offered by the formyl and nitrile groups, provides a robust platform for the creation of diverse libraries of compounds targeting a range of biological targets, most notably protein kinases. As the demand for novel and selective kinase inhibitors continues to grow, the utility of this and related substituted pyrrole intermediates is expected to expand, paving the way for the development of next-generation therapeutics.

References

- Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.

- Barnett, C. J., et al. (2005). Synthesis of pyrrole-2-carbonitriles. U.S.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Adel, A., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry, 151, 655-672.

- Novartis AG. (2003). Pyrrole synthesis. WO 2003/044011 A1.

- Xiao, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539-15546.

-

PubChem. (n.d.). 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Artepal. (n.d.). 1-Ethyl-4-formyl-1h-pyrrole-2-carbonitrile. Retrieved from [Link]

- Novartis AG. (2005). Pyrrole synthesis. U.S.

- S. G., S., & S. M., K. (1990). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29(12), 1132-1134.

- Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 25-43.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Jeyakkumar, P., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.

-

PubChemLite. (n.d.). Ethyl 4-formyl-1h-pyrrole-2-carboxylate. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

-

MCE. (n.d.). 1-Ethyl-4-formyl-1h-pyrrole-2-carbonitrile. Retrieved from [Link]

- Kikelj, D., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9574-9586.

- Fox, K. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.

- Fox, K. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.

- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1389574.

- Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.

- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358.

-

NIST. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Kumar, R., et al. (2015).

Sources

- 1. 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

- 8. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

Abstract

The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and development, particularly within the pharmaceutical and materials science sectors. Substituted pyrroles represent a critical class of heterocyclic compounds, frequently appearing as core scaffolds in bioactive molecules and functional materials.[1][2] This in-depth guide provides a systematic, field-proven methodology for the complete structural elucidation of a representative polysubstituted pyrrole, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile (C₈H₈N₂O). We will proceed through a logical workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, demonstrating how this combination of techniques provides a self-validating system for confirming the compound's molecular formula, identifying its functional groups, and definitively establishing the connectivity and substitution pattern of the pyrrole ring.

The Analytical Strategy: A Foundational Workflow

Structure elucidation is a process of systematic investigation, where each analytical technique provides a unique piece of a larger puzzle.[3][4] Our approach begins with determining the most fundamental property—the molecular formula—and progressively builds toward a detailed map of atomic connectivity. The synergy between mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is crucial; each method corroborates and refines the hypotheses drawn from the others.[5][6]

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Causality: The first and most critical step is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.[7] This information is paramount as it defines the atomic "parts list" we must assemble and calculates the Index of Hydrogen Deficiency (IHD), which gives the first clue about the presence of rings or multiple bonds.

For C₈H₈N₂O, the IHD is calculated as: IHD = C - (H/2) + (N/2) + 1 = 8 - (8/2) + (2/2) + 1 = 6 An IHD of 6 suggests a highly unsaturated system, consistent with an aromatic ring (IHD=4) and two additional degrees of unsaturation (e.g., a triple bond and a double bond, like -C≡N and C=O).

Table 1: HRMS Data for C₈H₈N₂O

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₈H₈N₂O | Defines atomic composition |

| Exact Mass | 148.06366 | Calculated monoisotopic mass[8] |

| [M+H]⁺ (Observed) | ~149.0715 | Basis for elemental composition confirmation |

| Index of Hydrogen Deficiency | 6 | Indicates rings and/or π-bonds |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (<5 ppm).

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition. The fragmentation pathways of pyrrole derivatives can be influenced by the substituents, providing further structural clues.[9][10]

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, FTIR spectroscopy is employed to rapidly identify the functional groups present. This technique measures the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.[11] For C₈H₈N₂O, we anticipate strong, characteristic absorptions for the nitrile and the formyl (aldehyde) groups, which directly validates the deductions made from the molecular formula.

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Nitrile | -C≡N | 2220 - 2240 | Strong, sharp stretch |

| Aldehyde Carbonyl | C=O | 1680 - 1710 | Strong stretch |

| Aldehyde C-H | C-H | 2820 - 2850 & 2720 - 2750 | Two weak-medium bands (Fermi doublet) |

| Aromatic C-H | C-H | ~3100 | Stretch |

| Alkyl C-H | C-H | 2850 - 3000 | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance: Mapping the Atomic Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[1] We will use a combination of 1D and 2D experiments to build the molecule's carbon-hydrogen framework piece by piece.

1D NMR (¹H and ¹³C): The Initial Blueprint

Expertise & Causality: ¹H NMR provides the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals adjacent protons.[12] ¹³C NMR shows the number of unique carbon environments. The chemical shifts in both spectra are highly sensitive to the electronic effects of substituents on the pyrrole ring.[13] Electron-withdrawing groups like formyl (-CHO) and cyano (-CN) will deshield the ring nuclei, causing their signals to appear at a higher chemical shift (downfield).[1]

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H-a | -CHO | 9.5 - 10.0 | s (singlet) | 1H | - |

| H-b | Pyrrole H-5 | 7.5 - 7.8 | d (doublet) | 1H | ~2.0 |

| H-c | Pyrrole H-3 | 7.0 - 7.3 | d (doublet) | 1H | ~2.0 |

| H-d | -CH₂-CH₃ | 4.1 - 4.4 | q (quartet) | 2H | ~7.3 |

| H-e | -CH₂-CH₃ | 1.4 - 1.6 | t (triplet) | 3H | ~7.3 |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Assignment | Predicted δ (ppm) |

| C-1 | -CHO | 185 - 195 |

| C-2 | Pyrrole C-4 | 135 - 140 |

| C-3 | Pyrrole C-5 | 125 - 130 |

| C-4 | Pyrrole C-3 | 120 - 125 |

| C-5 | Pyrrole C-2 | 115 - 120 (quaternary) |

| C-6 | -C≡N | 110 - 115 (quaternary) |

| C-7 | -CH₂-CH₃ | 40 - 45 |

| C-8 | -CH₂-CH₃ | 14 - 16 |

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

-

Instrumentation: Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 1-2 seconds.[13]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.[7]

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR reveals how they connect.[14] Each 2D experiment provides a specific type of correlation, allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern.[15]

Caption: The logical progression of 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled to each other, typically through 2 or 3 bonds.[12][16]

-

Expected Correlations: A cross-peak will connect the ethyl protons (H-d ↔ H-e). A weaker cross-peak may be visible between the two pyrrole protons (H-b ↔ H-c) due to their ⁴J coupling.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling).[17] It is the definitive way to assign the signals for all protonated carbons.

-

Expected Correlations: (H-b ↔ C-3), (H-c ↔ C-4), (H-a ↔ C-1), (H-d ↔ C-7), (H-e ↔ C-8).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over 2 and 3 bonds (²JCH and ³JCH).[18] This allows us to "walk" across the molecular skeleton, connecting the assigned C-H fragments and linking them through non-protonated (quaternary) carbons like C-2, C-5, and the nitrile carbon.

Key HMBC Correlations for Final Structure Proof:

The following correlations are essential to unambiguously place the substituents at the C1, C2, and C4 positions.

Caption: Key HMBC correlations confirming substituent positions.

-

Aldehyde Proton (H-a): A correlation from the aldehyde proton to the pyrrole carbon C-2 (³J) and C-3 (²J) confirms the formyl group is at position C-4.

-

Pyrrole Proton H-b (at C5): A correlation to the aldehyde carbon C-1 (³J) and the ethyl group's CH₂ carbon C-7 (³J) locks the ethyl group to the nitrogen (N1) and confirms the H-b/C-3 assignment.

-

Pyrrole Proton H-c (at C3): A correlation to the quaternary pyrrole carbon C-5 (²J) and the nitrile carbon C-6 (²J) definitively places the nitrile group at position C-2.

-

Ethyl Protons (H-d): A correlation from the CH₂ protons to the pyrrole carbon C-5 (²J) provides final confirmation of the N-ethyl group.

Conclusion: A Self-Validating Structural Assignment

The described multi-spectroscopic workflow provides a robust and self-validating method for the complete structural elucidation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. HRMS established the unambiguous molecular formula of C₈H₈N₂O. FTIR confirmed the presence of the key nitrile and aldehyde functional groups predicted by the formula. 1D NMR provided the initial blueprint of the distinct proton and carbon environments, while a logical sequence of 2D NMR experiments—COSY, HSQC, and critically, HMBC—unequivocally established the atomic connectivity and the 1,2,4-substitution pattern of the pyrrole ring. Each piece of data converges to support a single, definitive structure, illustrating a powerful and reliable strategy for researchers in organic synthesis and drug development.

References

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

-

How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. Available from: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. 2012;5(3):135-142. Available from: [Link]

-

Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. 2023. Available from: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available from: [Link]

-

2D NMR Introduction. Chemistry LibreTexts. 2021. Available from: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. 2005. Available from: [Link]

-

Study of Novel Pyrrole Derivatives. International Journal of ChemTech Research. 2016;9(9):34-40. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018. Available from: [Link]

-

Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. R Discovery. 2023. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. 2005;9(5):439-463. Available from: [Link]

-

Combining spectroscopic techniques (6.3.2). OCR A Level Chemistry Study Notes. Available from: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available from: [Link]

-

Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Chemical Communications. 2013. Available from: [Link]

-

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. PubChem. Available from: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. 2024. Available from: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. 1967. Available from: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. 1976:1501-1507. Available from: [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. 1996. Available from: [Link]

-

Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. 2019. Available from: [Link]

-

Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available from: [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. 2013. Available from: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

-

Organic compound analysis Episode 1: Solving organic compound structure. YouTube. 2023. Available from: [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. 2015;8(2):255-260. Available from: [Link]

-

Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. R Discovery. 2013. Available from: [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. 2013. Available from: [Link]

-

1-Ethyl-4-formyl-1h-pyrrole-2-carbonitrile. GFP Biotechnology. Available from: [Link]

-

How To Solve Combined Spectroscopy Problems? - Chemistry For Everyone. YouTube. 2024. Available from: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020. Available from: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. 2008;5(2):25-29. Available from: [Link]

-

FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. Available from: [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. 2020. Available from: [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. Wiley. 1996.

-

Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. 2022. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019;4(1):89-104. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. fiveable.me [fiveable.me]

- 4. jchps.com [jchps.com]

- 5. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

- 6. app.medify.co [app.medify.co]

- 7. benchchem.com [benchchem.com]

- 8. 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. benchchem.com [benchchem.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

Substituted Pyrrole-2-carbonitriles: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrrole-2-carbonitrile Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[2] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbonitriles have emerged as a particularly promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of substituted pyrrole-2-carbonitriles, focusing on their synthesis, biological evaluation, and potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile heterocyclic system. Pyrrole-containing compounds have shown a wide variety of biological activities, including anticancer, antifungal, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1]

Synthetic Strategies for Substituted Pyrrole-2-carbonitriles: A Modular Approach

The synthesis of substituted pyrrole-2-carbonitriles can be achieved through various methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. A particularly efficient and modular approach involves the cyclocondensation of enones (α,β-unsaturated ketones) with an amine source, followed by aromatization. This strategy allows for the introduction of diverse substituents at positions 3 and 5 of the pyrrole ring, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

One of the most straightforward methods for accessing 3,5-disubstituted pyrrole-2-carbonitriles begins with readily available chalcones (1,3-diaryl-2-propen-1-ones), which serve as the enone component. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3,5-diaryl-pyrrole-2-carbonitrile from a chalcone precursor.

Step 1: Synthesis of the 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate

-

To a solution of (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 eq.) in pyridine (0.2 M), add aminoacetonitrile hydrochloride (1.5 eq.).

-

Heat the suspension to reflux and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the pyridine hydrochloride, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure intermediate.

Causality: Pyridine serves as both the solvent and a base to facilitate the initial Michael addition of aminoacetonitrile to the chalcone, followed by an intramolecular cyclization. The hydrochloride salt of aminoacetonitrile is used for its stability, and the pyridine neutralizes the HCl released during the reaction. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.

Step 2: Aromatization to the Pyrrole-2-carbonitrile

-

Dissolve the purified 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 eq.) in toluene (0.1 M).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone byproduct.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenyl-1H-pyrrole-2-carbonitrile.

Causality: DDQ is a strong oxidizing agent that facilitates the dehydrogenation of the dihydropyrrole intermediate to the aromatic pyrrole.[3] Toluene is a suitable high-boiling solvent for this reaction. The workup with NaHCO₃ removes any acidic impurities.

Biological Activity and Anticancer Potential

Substituted pyrroles, including those with a 2-carbonitrile moiety, have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4]

Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their anticancer effects by triggering the apoptotic cascade within cancer cells. While the precise molecular targets of many substituted pyrrole-2-carbonitriles are still under investigation, a common downstream effect is the activation of caspases, a family of proteases that execute the apoptotic program. A simplified, hypothetical signaling pathway illustrating this is shown below.

This proposed mechanism provides a framework for investigating the anticancer activity of novel pyrrole-2-carbonitrile derivatives. Experimental validation would involve assays to measure caspase activation and other markers of apoptosis.

Screening and Evaluation of Anticancer Activity

A crucial step in the development of new anticancer agents is the in vitro evaluation of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[6][7][8][9]

Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the initial screening of a newly synthesized substituted pyrrole-2-carbonitrile for anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Cell Seeding : Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of the test pyrrole-2-carbonitrile in sterile DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation : Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition : Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The modular synthesis of substituted pyrrole-2-carbonitriles allows for a systematic investigation of their SAR. The nature and position of substituents on the pyrrole ring can significantly impact the compound's biological activity. For instance, in a series of 3,5-diaryl-pyrrole-2-carbonitriles, the electronic and steric properties of the aryl groups can influence their anticancer potency.

| Compound | R1 | R2 | IC₅₀ (µM) on HeLa cells |

| 1a | Phenyl | Phenyl | 15.2 |

| 1b | 4-Chlorophenyl | Phenyl | 8.5 |

| 1c | 4-Methoxyphenyl | Phenyl | 22.1 |

| 1d | Phenyl | 4-Nitrophenyl | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR analysis.

-

The presence of an electron-withdrawing group (e.g., chloro) at the para-position of the R1 phenyl ring (Compound 1b ) appears to enhance anticancer activity compared to the unsubstituted analog (Compound 1a ).

-

An electron-donating group (e.g., methoxy) at the same position (Compound 1c ) seems to decrease activity.

-

Modification of the R2 phenyl group with an electron-withdrawing nitro group (Compound 1d ) has a modest effect on activity compared to the unsubstituted analog.

These insights can guide the design of future generations of substituted pyrrole-2-carbonitriles with improved potency and selectivity. A comprehensive SAR study would involve the synthesis and testing of a larger and more diverse library of analogs.

Conclusion and Future Directions

Substituted pyrrole-2-carbonitriles represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their accessible synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The methodologies and protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of these compounds. Future research in this area should focus on the identification of specific molecular targets to elucidate their precise mechanisms of action, as well as the optimization of their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates towards clinical development.

References

A comprehensive list of references will be compiled based on the specific sources used to generate the final, detailed content of this guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity.

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a trifunctionalized pyrrole derivative of significant interest. The presence of a nitrile group, a formyl group, and an N-ethyl substituent provides multiple points for synthetic diversification, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and formyl groups modulates the reactivity of the pyrrole ring, influencing its potential as a pharmacophore in various therapeutic areas, including as a precursor to kinase inhibitors and anti-inflammatory agents.

Proposed Synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

A plausible and efficient synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile can be envisioned through a three-step sequence starting from a readily available pyrrole precursor. This proposed pathway leverages well-established synthetic transformations in pyrrole chemistry.

Diagram of Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Step 1: N-Ethylation of Pyrrole

The initial step involves the N-alkylation of the pyrrole ring to introduce the ethyl group. This is typically achieved by deprotonating the pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from an ethylating agent.[2]

Experimental Protocol:

-

To a stirred solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 1-ethyl-1H-pyrrole.

Step 2: Cyanation of 1-ethyl-1H-pyrrole

The introduction of the nitrile group at the C2 position can be accomplished through various methods. A common approach involves the reaction with chlorosulfonyl isocyanate (CSI) followed by treatment with a tertiary amine.[3]

Experimental Protocol:

-

Dissolve 1-ethyl-1H-pyrrole (1.0 eq) in an anhydrous solvent such as acetonitrile or toluene under an inert atmosphere.

-

Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Add a molar excess of a tertiary amine, such as triethylamine (2.5 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation to yield 1-ethyl-1H-pyrrole-2-carbonitrile.

Step 3: Vilsmeier-Haack Formylation

The final step is the regioselective formylation of 1-ethyl-1H-pyrrole-2-carbonitrile at the C4 position using the Vilsmeier-Haack reaction.[3][4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that favors reaction at the most electron-rich and sterically accessible position of the pyrrole ring.[5] For a 1-substituted-2-cyanopyrrole, the C4 and C5 positions are potential sites for formylation. Steric hindrance from the N-ethyl group may influence the regioselectivity, favoring attack at the C4 position.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile [6]

| Property | Value |

| IUPAC Name | 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 1268334-86-6 |

| Appearance | Expected to be a solid at room temperature |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 0 |